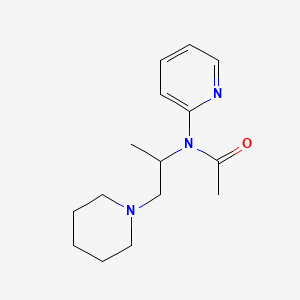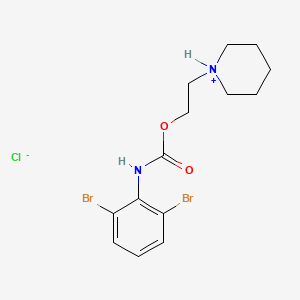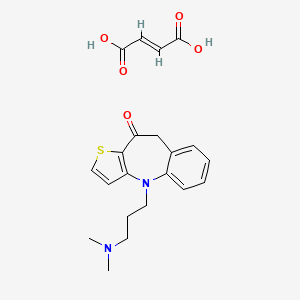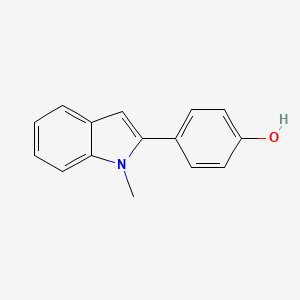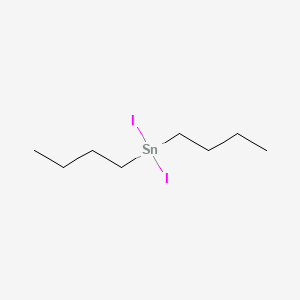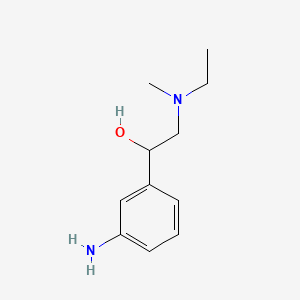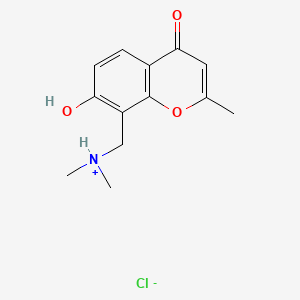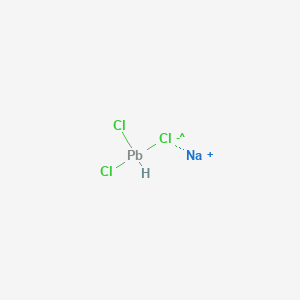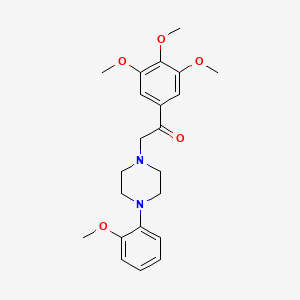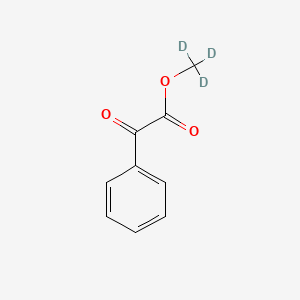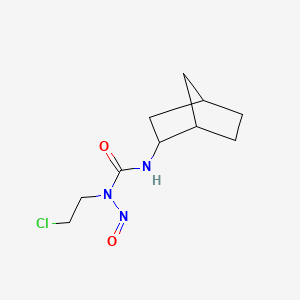
1-(2-Chloroethyl)-1-nitroso-3-(2-norbornyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Bicyclo[2.2.1]heptanyl)-1-(2-chloroethyl)-1-nitrosourea is a synthetic compound known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a bicyclic heptane ring system, a chloroethyl group, and a nitrosourea moiety, which contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bicyclo[2.2.1]heptanyl)-1-(2-chloroethyl)-1-nitrosourea typically involves multiple steps, starting with the preparation of the bicyclic heptane ring system. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by functionalization of the resulting bicyclic compound. The chloroethyl group is introduced via alkylation reactions, and the nitrosourea moiety is formed through the reaction of the corresponding amine with nitrosyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of 3-(6-Bicyclo[2.2.1]heptanyl)-1-(2-chloroethyl)-1-nitrosourea may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization to isolate the desired product.
化学反応の分析
Types of Reactions
3-(6-Bicyclo[2.2.1]heptanyl)-1-(2-chloroethyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitrosourea moiety to amine derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted compounds depending on the nature of the nucleophile used in substitution reactions.
科学的研究の応用
3-(6-Bicyclo[2.2.1]heptanyl)-1-(2-chloroethyl)-1-nitrosourea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to alkylate DNA and induce cell death.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(6-Bicyclo[2.2.1]heptanyl)-1-(2-chloroethyl)-1-nitrosourea involves the alkylation of nucleophilic sites in biological molecules, such as DNA and proteins. The chloroethyl group forms covalent bonds with nucleophilic atoms, leading to the formation of cross-links and subsequent disruption of molecular function. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The nitrosourea moiety also contributes to the compound’s reactivity by generating reactive intermediates that further enhance its alkylating potential.
類似化合物との比較
Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Similar structure but with a cyclohexyl group instead of a bicyclic heptane ring.
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea: Contains a methyl-substituted cyclohexyl group.
1-(2-Chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea: Features a hydroxyethyl group instead of a bicyclic ring.
Uniqueness
3-(6-Bicyclo[2.2.1]heptanyl)-1-(2-chloroethyl)-1-nitrosourea is unique due to its bicyclic heptane ring system, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
13909-13-2 |
|---|---|
分子式 |
C10H16ClN3O2 |
分子量 |
245.70 g/mol |
IUPAC名 |
3-(2-bicyclo[2.2.1]heptanyl)-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C10H16ClN3O2/c11-3-4-14(13-16)10(15)12-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2,(H,12,15) |
InChIキー |
VGFFLHYAQABHTR-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC2NC(=O)N(CCCl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



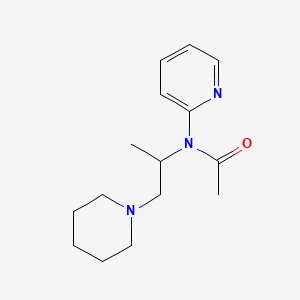

![4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)
